![molecular formula C8H11ClO B061559 (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride CAS No. 170080-85-0](/img/structure/B61559.png)
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride
Overview
Description
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCD, is a versatile chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. MCD is primarily used as a reagent in organic synthesis and is known for its unique chemical properties, such as its ability to form stable complexes with a variety of metal ions. In
Mechanism Of Action
The mechanism of action of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is not well understood. However, it is believed that (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride forms stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions.
Biochemical And Physiological Effects
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in lab experiments is its ability to form stable complexes with metal ions, which can then be used to catalyze a variety of chemical reactions. However, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is also known to be highly reactive and can be difficult to handle. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride is a hazardous chemical and should be handled with care.
Future Directions
There are many future directions for the use of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One potential application is in the development of new catalysts for organic synthesis. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could also be used in the development of new chiral auxiliaries and ligands. Additionally, (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride could be used in the synthesis of new organic compounds with unique chemical properties. Overall, the unique chemical properties of (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride make it a valuable tool for scientific research, and its potential applications are vast.
Scientific Research Applications
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. It is primarily used as a reagent in organic synthesis, where it is used to form stable complexes with a variety of metal ions. (1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride has also been used in the synthesis of a variety of organic compounds, including chiral auxiliaries, ligands, and catalysts.
properties
CAS RN |
170080-85-0 |
---|---|
Product Name |
(1S)-4-Methylcyclohex-3-ene-1-carbonyl chloride |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
(1S)-4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3/t7-/m1/s1 |
InChI Key |
NZZITUYJLJVUTI-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=O)Cl |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
Canonical SMILES |
CC1=CCC(CC1)C(=O)Cl |
synonyms |
3-Cyclohexene-1-carbonyl chloride, 4-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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